Enhanced Lipophilicity of N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine
N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine is a more lipophilic analog compared to the unsubstituted 1H-pyrazol-4-amine core. While measured experimental logP values for this specific compound are not widely published, the unsubstituted core (1H-pyrazol-4-amine) has an experimental logP of 0.57310 [1]. The addition of the 3,5-dimethylphenyl group is known to significantly increase lipophilicity, a class-level inference supported by the behavior of similar N-arylpyrazoles [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Increased (estimated, based on structure) |
| Comparator Or Baseline | 1H-pyrazol-4-amine: logP = 0.57310 |
| Quantified Difference | Significant increase expected due to aryl substitution |
| Conditions | Computational and experimental logP determination |
Why This Matters
Higher lipophilicity is a critical parameter for optimizing membrane permeability and target engagement in cell-based assays and in vivo studies.
- [1] Molbase. 1H-pyrazol-4-amine. Compound Database Entry. View Source
- [2] Chemenu. cas 2059999-84-5|| where to buy N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine. Product Page. View Source
